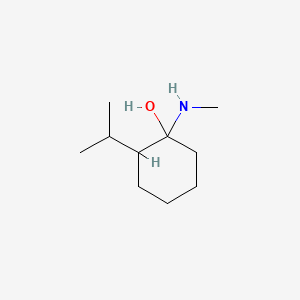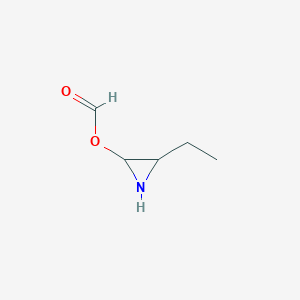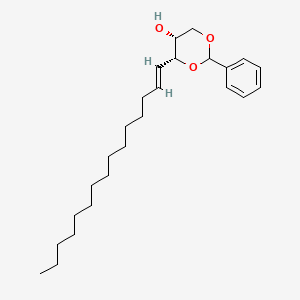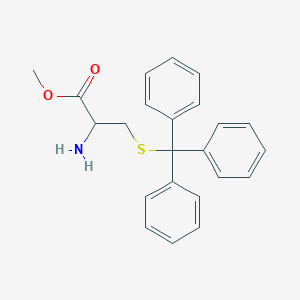
1-Butanol-1,1,2,2,3,3-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanol-1,1,2,2,3,3-d6 is a deuterated form of 1-butanol, an alcohol with the chemical formula C4H9OH. In this compound, six hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification makes it particularly useful in various scientific research applications, especially in spectroscopy and analytical chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Butanol-1,1,2,2,3,3-d6 can be synthesized through the catalytic hydrogenation of 1-butene-1,1,2,2,3,3-d6. The reaction typically involves the use of a deuterium gas source and a suitable catalyst such as palladium or platinum under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound involves the deuteration of 1-butene using deuterium gas in the presence of a catalyst. The process is carried out in specialized reactors designed to handle deuterium gas safely and efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanol-1,1,2,2,3,3-d6 undergoes various chemical reactions typical of alcohols, including:
Oxidation: It can be oxidized to butanal or butanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to butane using strong reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Butanal, Butanoic acid
Reduction: Butane
Substitution: Alkyl halides (e.g., butyl chloride, butyl bromide)
Wissenschaftliche Forschungsanwendungen
1-Butanol-1,1,2,2,3,3-d6 is widely used in scientific research due to its unique properties:
Spectroscopy: It is used as a solvent and reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which minimizes background signals.
Analytical Chemistry: It is employed in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biological Studies: It is used in studies involving metabolic pathways and enzyme kinetics to trace the incorporation of deuterium into biological molecules
Wirkmechanismus
The mechanism of action of 1-butanol-1,1,2,2,3,3-d6 is similar to that of non-deuterated 1-butanol. It interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The presence of deuterium can alter the kinetic isotope effects, providing insights into reaction mechanisms and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butanol: The non-deuterated form, commonly used as a solvent and in the production of butyl acetate.
2-Butanol: An isomer of 1-butanol, used in the manufacture of methyl ethyl ketone.
tert-Butanol: A tertiary alcohol used as a solvent and in the synthesis of tert-butyl ethers
Uniqueness
1-Butanol-1,1,2,2,3,3-d6 is unique due to its deuterium content, which makes it particularly valuable in spectroscopic studies and kinetic isotope effect experiments. The presence of deuterium provides distinct advantages in tracing and analyzing chemical and biological processes.
Eigenschaften
Molekularformel |
C4H10O |
|---|---|
Molekulargewicht |
80.16 g/mol |
IUPAC-Name |
1,1,2,2,3,3-hexadeuteriobutan-1-ol |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i2D2,3D2,4D2 |
InChI-Schlüssel |
LRHPLDYGYMQRHN-PWDWWLAZSA-N |
Isomerische SMILES |
[2H]C([2H])(C)C([2H])([2H])C([2H])([2H])O |
Kanonische SMILES |
CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13830553.png)





![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B13830593.png)




![Butanoic acid, 2-ethyl-, [[[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl][[[(1-methylethoxy)carbonyl]oxy]methoxy]phosphinyl]oxy]methyl ester](/img/structure/B13830625.png)

